4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid
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Overview
Description
4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of 3,4-di(propan-2-yl)benzaldehyde with benzoic acid derivatives under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
110368-34-8 |
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Molecular Formula |
C22H24O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C22H24O3/c1-14(2)19-11-10-18(13-20(19)15(3)4)21(23)12-7-16-5-8-17(9-6-16)22(24)25/h5-15H,1-4H3,(H,24,25)/b12-7+ |
InChI Key |
HLEKOCUMSCBSRR-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)C |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)C |
Origin of Product |
United States |
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